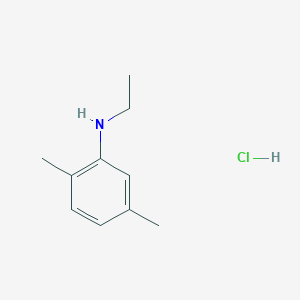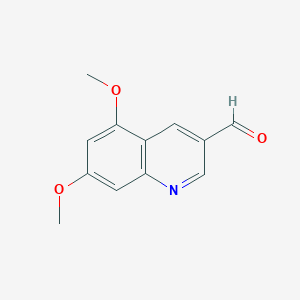![molecular formula C8H6N2O B1419494 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 630395-95-8](/img/structure/B1419494.png)
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Vue d'ensemble
Description
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde consists of a pyrrole ring fused with a pyridine ring at the 2 and 3 positions . The carbaldehyde functional group is attached at the 2 position of the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde are not available, pyrrolopyridines are known to undergo various chemical reactions including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 383.2±22.0 °C at 760 mmHg, and a flash point of 188.6±28.8 °C .Applications De Recherche Scientifique
Coordination Chemistry
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde: serves as a precursor for synthesizing coordination compounds . Its aldehyde group can bind to metal ions, forming complex structures that are pivotal in studying metal-ligand interactions. These complexes have potential applications in catalysis, molecular recognition, and materials science.
Pharmaceutical Research
This compound is used in the synthesis of various pharmaceuticals. Its structure is a key intermediate in creating molecules with potential therapeutic effects, such as antitumor agents . The pyrrolopyridine scaffold is common in drugs that target a wide range of biological pathways.
Enzyme Inhibition
The compound’s unique structure allows it to act as an inhibitor for certain enzymes. By blocking enzyme activity, it can help in understanding disease mechanisms and developing new medications for conditions like cancer and neurodegenerative diseases .
Safety and Hazards
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFHQWRPIALDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663720 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
CAS RN |
630395-95-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)


![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)


![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)